molecular formula C22H30N2O3 B4568570 2-[1-benzyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol

2-[1-benzyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B4568570
M. Wt: 370.5 g/mol
InChI Key: HJJCFGBSDQKIJD-UHFFFAOYSA-N
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Description

2-[1-benzyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C22H30N2O3 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.22564282 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzymatic Activity

Research by Hvenegaard et al. (2012) investigated the metabolic pathways involving Lu AA21004, a compound structurally related to the one , highlighting the role of various cytochrome P450 enzymes in its oxidative metabolism. This study provides insights into how similar compounds are metabolized in the human liver, involving complex enzymatic processes leading to the formation of several metabolites, including benzylic alcohol derivatives (Hvenegaard et al., 2012).

Chemical Synthesis and Molecular Structure

Another aspect of research focuses on the synthesis and structural analysis of compounds with piperazine and benzyl alcohol components. For example, research on the organic crystal engineering of 1,4-piperazine-2,5-diones by Weatherhead-Kloster et al. (2005) explores the hydrogen-bonding association and polymorphism in crystalline forms, which are critical for understanding the solid-state chemistry and potential applications of similar compounds (Weatherhead-Kloster et al., 2005).

Mechanistic Studies and Reactivity

Morimoto et al. (2012) conducted a study on the mechanism of oxidation of benzyl alcohol derivatives, revealing how the presence of certain metal ions can significantly enhance the reactivity of these compounds. This research is pivotal for understanding the chemical reactivity and potential applications of benzyl alcohol derivatives in synthetic chemistry and catalysis (Morimoto et al., 2012).

Application in Polymerization and Material Science

The synthesis and application of compounds containing piperazine units for the development of new materials, such as polymers, is another area of interest. Studies such as those by Patel et al. (2007) and (2011) on the synthesis and microbial studies of new pyridine derivatives introduce the potential use of these compounds in creating materials with specific properties, including antimicrobial activities (Patel et al., 2007; Patel et al., 2011).

Properties

IUPAC Name

2-[1-benzyl-4-[(3,4-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-26-21-9-8-19(14-22(21)27-2)15-23-11-12-24(20(17-23)10-13-25)16-18-6-4-3-5-7-18/h3-9,14,20,25H,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCFGBSDQKIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.